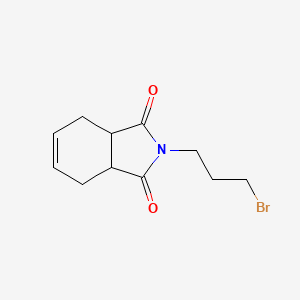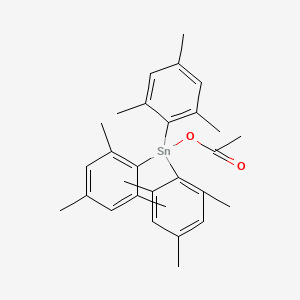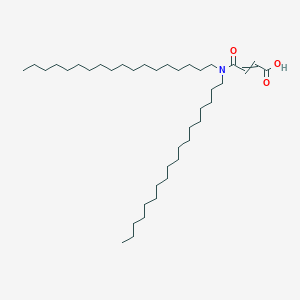
4-(Dioctadecylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a dioctadecylamino group and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid typically involves the reaction of dioctadecylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Dioctadecylamine+Maleic Anhydride→4-(Dioctadecylamino)-4-oxobut-2-enoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dioctadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of dioctadecylamino-oxobutenoic acid oxides.
Reduction: Formation of dioctadecylamino-hydroxybutenoic acid.
Substitution: Formation of substituted dioctadecylamino derivatives.
Scientific Research Applications
4-(Dioctadecylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dioctadecylamino group can interact with lipid membranes, potentially altering membrane fluidity and function. The oxobutenoic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dioctadecylamino)-4-oxobutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.
4-(Dioctadecylamino)-4-hydroxybut-2-enoic acid: Contains a hydroxyl group instead of the oxo group.
Uniqueness
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is unique due to the presence of both the dioctadecylamino group and the oxobutenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Properties
CAS No. |
60387-06-6 |
|---|---|
Molecular Formula |
C40H77NO3 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
4-(dioctadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39(42)35-36-40(43)44)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,43,44) |
InChI Key |
HTRLXOMMTVVUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
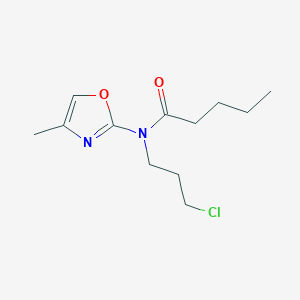
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
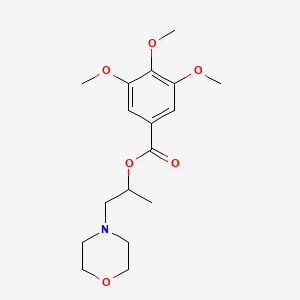
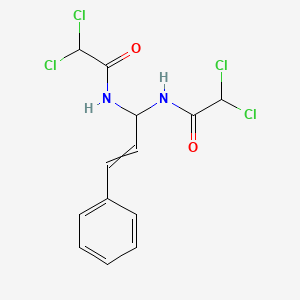

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
